6'-(Bromomethyl)-2,3'-bipyridine
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Overview
Description
6’-(Bromomethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The bromomethyl group attached to the 6’ position of the bipyridine structure introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Bromomethyl)-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the 6’ position .
Industrial Production Methods
Industrial production of 6’-(Bromomethyl)-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6’-(Bromomethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine rings.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions, usually in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: New bipyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation Products: Oxidized forms of bipyridine with altered electronic properties.
Coupling Products: Extended bipyridine structures with additional aromatic or heteroaromatic rings.
Scientific Research Applications
6’-(Bromomethyl)-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex bipyridine derivatives and coordination compounds.
Biology: Employed in the design of ligands for metal complexes that can interact with biological molecules.
Medicine: Investigated for potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 6’-(Bromomethyl)-2,3’-bipyridine is primarily related to its ability to form coordination complexes with metal ions. The bipyridine structure provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These metal complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromomethyl group can also participate in further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with two nitrogen atoms available for coordination.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and coordination behavior.
6,6’-Dibromo-2,2’-bipyridine: A compound with two bromine atoms, offering different reactivity and applications.
Uniqueness
6’-(Bromomethyl)-2,3’-bipyridine is unique due to the presence of the bromomethyl group at the 6’ position, which provides specific reactivity for substitution and coupling reactions. This unique functional group allows for the synthesis of a wide range of derivatives and coordination complexes, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
2-(bromomethyl)-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2 |
InChI Key |
TVKCFSZCXJEWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)CBr |
Origin of Product |
United States |
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